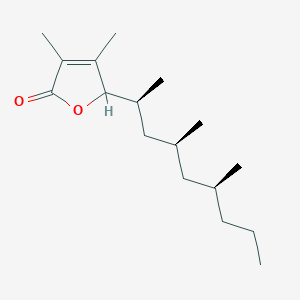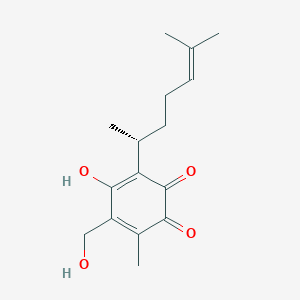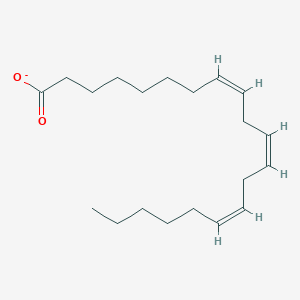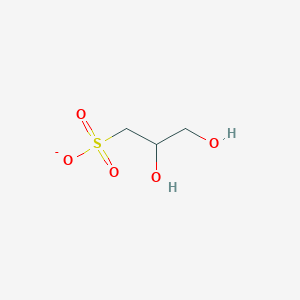
2,3-二羟基丙烷-1-磺酸盐
描述
3-sulfopropanediol(1-) is an organosulfonate oxoanion that is the conjugate base of 3-sulfolactaldehyde, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 3-sulfopropanediol.
科学研究应用
海洋细菌中的代谢
2,3-二羟基丙烷-1-磺酸盐 (DHPS) 在海洋环境中发挥着重要作用。它作为海洋藻类产生的关键硫代谢产物。一项研究表明,海洋细菌,特别是藻类共生体抑制假单胞菌,可以将 DHPS 掺入含硫抗生素对二噻吩甲酸和硫挥发物中。海洋细菌对 DHPS 的这种代谢具有重要的生态意义,并与全球硫循环有关 (Çelik 等人,2017)。
细菌降解和生物合成
DHPS 是植物和藻类中磺基奎诺糖 (SQ) 转化过程中的中间体。细菌铜绿假单胞菌 JMP134 可以降解 DHPS,这表明 DHPS 在各种环境中普遍存在生物利用。细菌对 DHPS 的降解具有高度多样性,表明其在海洋和陆地生态系统中普遍存在 (Mayer 等人,2010)。
用于聚酯树脂制备的合成
DHPS 已被合成用于制备不饱和聚酯树脂。它在聚酯链中的掺入展示了其在高分子科学和材料工程中的潜在应用 (Jankowski 等人,2004)。
在肠道微生物组和人类健康中的作用
从饮食摄入的 DHPS 可以被肠道菌群转化为硫化物,从而影响人类健康。其在肠道微生物组中的命运已得到定量评估,突出了其在宿主-微生物组相互作用和潜在健康影响中的重要性 (Haange 等人,2020)。
在海洋环境中的普遍存在
研究表明 DHPS 在海洋环境中普遍存在,包括浅海热液系统。其浓度与浮游植物群落组成密切相关,特别是与硅藻相关,这对于理解海洋硫循环具有重要意义 (Chen 等人,2022)。
在玫瑰红杆菌中的代谢潜力
DHPS 的代谢潜力已在属于玫瑰红杆菌进化枝的海洋细菌中得到探索。这些细菌利用 DHPS 生长,产生亚硫酸盐,表明 DHPS 在海洋生态系统中作为重要的还原硫储库 (Chen 等人,2021)。
属性
IUPAC Name |
2,3-dihydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUJZAAZJXMIP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



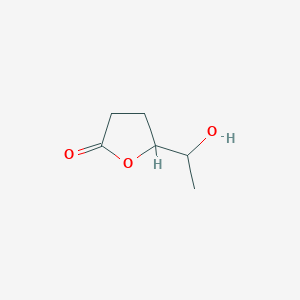
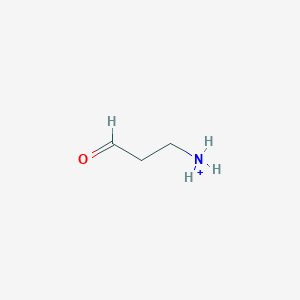

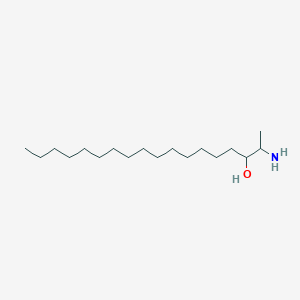


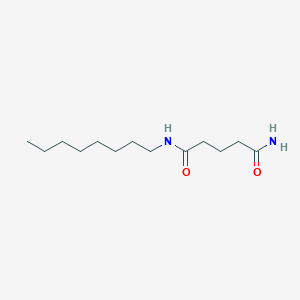
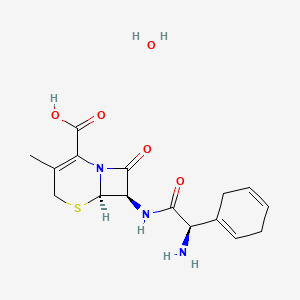
![[(1S,2S,4S,7R,8R,9S,12S,13S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate](/img/structure/B1259407.png)
